Cimaterol-d7

Overview

Description

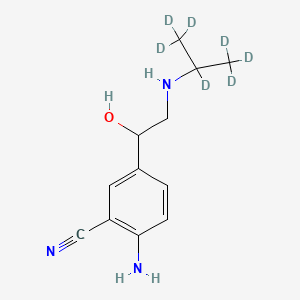

Cimaterol-d7 is a deuterated form of Cimaterol, a potent β-adrenergic receptor agonist. It is primarily used as an internal standard in analytical chemistry, particularly in the quantification of Cimaterol in various biological samples. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in mass spectrometry due to its distinct mass difference.

Mechanism of Action

Target of Action

Cimaterol-d7 is a chemically stable nonselective agonist for β1-, β2-, and β3-adrenoceptors . These adrenoceptors are primarily found in the heart and lungs, and they play a crucial role in the regulation of heart rate, muscle relaxation, and dilation of blood vessels.

Mode of Action

This compound, like other β2-adrenergic agonists, binds to β2-adrenoceptors, leading to a series of intracellular events. The binding of this compound to these receptors stimulates muscle hypertrophy, particularly in skeletal muscles . It has been observed that the administration of this compound results in an increase in the cross-sectional area of type II muscle fibers .

Biochemical Pathways

This compound affects several biochemical pathways. The potential biomarkers identified in a study involving rats treated with Cimaterol were found to be involved in pantothenate and CoA biosynthesis, synthesis and degradation of ketone bodies, sphingolipid metabolism, vitamin B6 metabolism, linoleic acid metabolism, and arachidonic acid metabolism .

Pharmacokinetics

It is known that this compound can be used for analytical method development, method validation, and quality control applications .

Result of Action

The administration of this compound leads to an increase in protein gains in the gastrocnemius and plantaris muscles, and a decrease in fat gains in all tissues studied . This results in lower energy retention in this compound-fed animals compared to untreated controls .

Biochemical Analysis

Biochemical Properties

Cimaterol-d7, like its parent compound Cimaterol, interacts with β-adrenergic receptors . These receptors are proteins that play a crucial role in biochemical reactions involving the regulation of heart rate, smooth muscle relaxation, and energy metabolism . The nature of these interactions involves the binding of this compound to the receptor, which triggers a cascade of intracellular events leading to the desired physiological response .

Cellular Effects

This compound influences various types of cells and cellular processes, primarily through its interaction with β-adrenergic receptors . It can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in muscle cells, it promotes protein synthesis and inhibits protein degradation, leading to muscle growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to β-adrenergic receptors . This binding activates the receptor, leading to the production of cyclic AMP (cAMP). The increase in cAMP levels then activates protein kinase A, which phosphorylates various target proteins, leading to changes in cell function .

Temporal Effects in Laboratory Settings

It is known that the effects of β-adrenergic agonists like Cimaterol can be both acute and chronic, affecting cellular function in the short term (minutes to hours) and also leading to longer-term changes in protein synthesis and degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound are expected to vary with dosage, similar to its parent compound Cimaterol . At lower doses, it primarily acts as a muscle growth promoter, while at higher doses, it may have additional effects such as fat reduction .

Metabolic Pathways

This compound is involved in the adrenergic signaling pathway . It interacts with β-adrenergic receptors, leading to the production of cAMP and activation of protein kinase A . This can affect metabolic flux and metabolite levels, particularly in pathways involving protein synthesis and degradation .

Transport and Distribution

As a lipophilic compound, it is expected to easily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its lipophilic nature and its mechanism of action involving membrane-bound receptors, it is likely to be found in the cell membrane where it can interact with β-adrenergic receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimaterol-d7 involves the incorporation of deuterium atoms into the Cimaterol molecule. This can be achieved through several synthetic routes, including:

Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis of Cimaterol can lead to the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.

Purification: Techniques such as chromatography are employed to purify the final product and remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Cimaterol-d7 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can replace functional groups in the molecule with other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Cimaterol-d7 is widely used in scientific research, including:

Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of Cimaterol in biological samples such as bovine urine and muscles.

Pharmacokinetics: Studying the metabolism and distribution of Cimaterol in the body.

Veterinary Medicine: Monitoring the presence of Cimaterol in animal tissues to ensure compliance with regulations.

Toxicology: Investigating the toxicological effects of Cimaterol and its metabolites.

Comparison with Similar Compounds

Similar Compounds

Cimbuterol: Another β-adrenergic receptor agonist with similar properties.

Ractopamine: Used in veterinary medicine for similar purposes.

Salbutamol: A β-adrenergic receptor agonist used in the treatment of asthma.

Uniqueness

Cimaterol-d7 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry. This labeling allows for precise quantification and differentiation from non-deuterated Cimaterol in complex biological matrices.

Biological Activity

Cimaterol-d7, a deuterated derivative of the beta-agonist cimaterol, has garnered attention in pharmacological and veterinary research due to its anabolic properties and effects on muscle growth. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

Cimaterol is classified as a beta-adrenergic agonist, primarily known for its ability to promote muscle hypertrophy and fat reduction in livestock. The deuterated variant, this compound, is used in research to trace metabolic pathways and understand the pharmacokinetics of beta-agonists more accurately.

This compound acts primarily on beta-adrenergic receptors, leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism stimulates protein synthesis and inhibits protein degradation, resulting in muscle growth. The following table summarizes its effects compared to other beta-agonists:

| Compound | Main Effect | cAMP Increase | Muscle Hypertrophy | Cytotoxicity |

|---|---|---|---|---|

| This compound | Anabolic | High | Yes | Moderate |

| Clenbuterol | Anabolic | High | Yes | High |

| Salbutamol | Anabolic | Moderate | Yes | Low |

| Ractopamine | Anabolic | High | Yes | Moderate |

In Vitro Studies

Research has shown that this compound enhances the proliferation and differentiation of skeletal muscle cells. A study conducted on C2C12 myoblasts indicated that treatment with this compound resulted in:

- Increased Cell Viability : Cells treated with this compound exhibited higher viability during the proliferation phase compared to untreated controls.

- Decreased Myotube Formation : Despite promoting cell growth, this compound reduced the formation of multinucleated myotubes, suggesting a complex role in muscle differentiation.

Key Findings from In Vitro Studies

- Cell Growth : Treatment with 10^-6 M concentration of this compound significantly enhanced cell attachment and growth.

- Protein Expression : Western blot analysis revealed altered expression levels of myogenic regulatory factors (MRFs), with a notable decrease in MyoD levels at differentiation stages.

- Cytotoxicity : Prolonged exposure (over 48 hours) led to cytotoxic effects, indicating a potential limit to its therapeutic use.

Case Studies

Several case studies have highlighted the practical applications of this compound in livestock management:

- Study on Lambs : A trial involving lambs treated with this compound demonstrated significant increases in lean muscle mass without substantial adverse effects on overall health.

- Swine Trials : Research on swine indicated that this compound could enhance feed efficiency and weight gain while maintaining meat quality.

Safety and Regulatory Considerations

The use of beta-agonists like this compound is subject to regulatory scrutiny due to potential residues in meat products. The Codex Alimentarius Commission has set maximum residue limits (MRLs) for various beta-agonists, including ractopamine but not specifically for this compound. Continuous monitoring is essential to ensure compliance with food safety standards.

Properties

IUPAC Name |

2-amino-5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXRLJCGHZZYNE-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746842 | |

| Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-44-2 | |

| Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.